1-(2-Chloro-4-fluorophenoxy)-2-propanone
Description
1-(2-Chloro-4-fluorophenoxy)-2-propanone is an organic compound characterized by a propanone backbone substituted with a 2-chloro-4-fluorophenoxy group. Its molecular formula is C₉H₇ClFO₂, with a molecular weight of 201.45 g/mol.
Properties
CAS No. |
1036762-59-0 |
|---|---|
Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8ClFO2/c1-6(12)5-13-9-3-2-7(11)4-8(9)10/h2-4H,5H2,1H3 |
InChI Key |
MHPAKDWECUSURG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(4-Methoxyphenyl)-2-propanone
- Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.08 g/mol
- Key Properties :
- Comparison :
The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro/fluoro substituents in the target compound. This difference reduces electrophilicity and may lower environmental persistence compared to halogenated analogs.
1-(3',4'-Dimethoxyphenyl)-2-propanone
- Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Applications : Used as a raw material in pharmaceuticals (e.g., Paveril, an antispasmodic drug) .
- Comparison :
The dimethoxy substituents enhance solubility in polar solvents but reduce lipophilicity compared to halogenated derivatives. This compound’s pharmaceutical relevance highlights how substituent choice directs application pathways.
Functional Group Modifications: Propanol vs. Propanone Derivatives
Several analogs replace the propanone group with a propanol moiety and incorporate sulfonyl substituents:
Comparison :
- Propanol vs. Propanone: Propanol derivatives exhibit higher polarity and boiling points due to hydrogen bonding.
Heteroaromatic and Fluorinated Analogs
1-(2-Thienyl)-1-propanone
- Formula : C₇H₈OS
- Applications: Used in organic synthesis and flavoring agents (spicy/radish notes) .
- Comparison: The thiophene ring (heteroaromatic) offers distinct electronic properties compared to phenoxy groups, influencing reactivity in cycloaddition or electrophilic substitution reactions.
Fluorinated 2-Propanone Derivatives
- Example: 1-[1-(Difluoro(trifluoromethoxy)methyl)-1,2,2,2-tetrafluoroethoxy]-1,1,3,3,3-pentafluoro-2-propanone
- Key Features :
- Extreme fluorination increases thermal stability and resistance to hydrolysis.
- Environmental persistence due to strong C-F bonds, raising regulatory concerns.
Physicochemical and Application-Based Comparison
Physical Properties
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